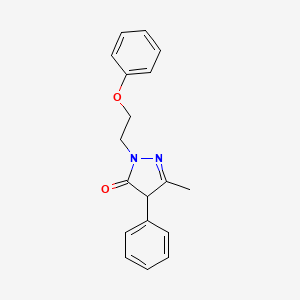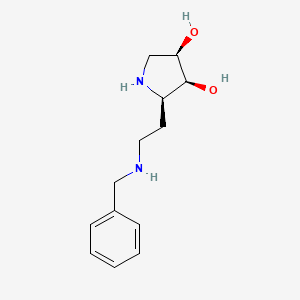
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with diethyl groups and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-diethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 3-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and polymers due to its stable aromatic structure and reactivity.
Mécanisme D'action
The mechanism by which 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can coordinate with metal ions, influencing catalytic activity, while the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-chloroaniline: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is unique due to the presence of both diethyl groups on the pyrazole ring and a methyl group on the aniline moiety. This combination of substituents can influence the compound’s electronic properties, steric hindrance, and overall reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
481068-97-7 |
|---|---|
Formule moléculaire |
C14H19N3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
4-(3,5-diethylpyrazol-1-yl)-3-methylaniline |
InChI |
InChI=1S/C14H19N3/c1-4-12-9-13(5-2)17(16-12)14-7-6-11(15)8-10(14)3/h6-9H,4-5,15H2,1-3H3 |
Clé InChI |
XGVUNQYWNSRAKE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN1C2=C(C=C(C=C2)N)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)

![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)


![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)
![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)


